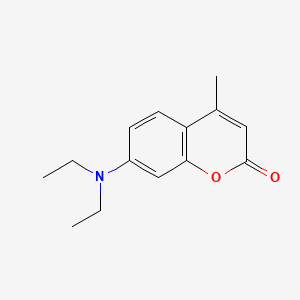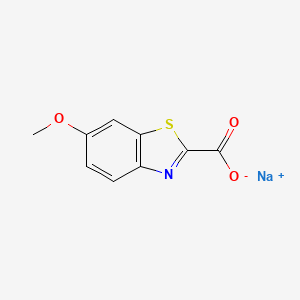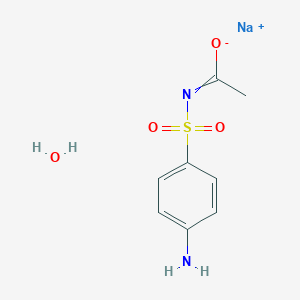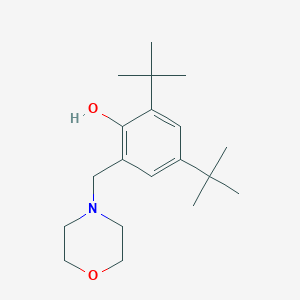
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol
Descripción general
Descripción
2,4-Di-tert-butyl-6-(morpholinomethyl)phenol is a useful research compound. Its molecular formula is C19H31NO2 and its molecular weight is 305.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- This compound is used in the synthesis of novel sterically hindered cyclohexadienes, demonstrating unusual thermochromic properties in solution, as studied by Komissarov et al. (1991) in "Unusual synthesis, structure, and thermochromic properties of novel sterically hindered cyclohexadienes" (Komissarov et al., 1991).
- Zeng and Ren (2008) researched its crystal structure in "2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate", highlighting its conformational features and hydrogen-bonding interactions (Zeng & Ren, 2008).
Biological and Medical Applications :
- Nizheharodava et al. (2020) in "Effects of 2-amino-4,6-di-tert-butylphenol derivatives on the viability and functional state of human peripheral blood lymphocytes" found that derivatives of this compound have immunomodulatory activity, affecting the production of interferons in human lymphocytes (Nizheharodava et al., 2020).
Environmental and Toxicological Studies :
- Liu and Mabury (2020) discussed the occurrence, exposure, and toxicity of synthetic phenolic antioxidants like 2,4-Di-tert-butyl-6-(morpholinomethyl)phenol in their review "Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity" (Liu & Mabury, 2020).
Material Science and Catalysis :
- Sarazin et al. (2011) explored its use in the synthesis of solvent-free alkaline-earth metal cations, which are relevant in catalytic activities, as detailed in "Discrete, solvent-free alkaline-earth metal cations: metal···fluorine interactions and ROP catalytic activity" (Sarazin et al., 2011).
- Hossain et al. (2017) utilized it in synthesizing molybdenum(vi) complexes with oxotransfer activities, as presented in "Syntheses and catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand" (Hossain et al., 2017).
Antioxidant Properties :
- Jiráčková and Pospíšil (1973) investigated its derivatives as antioxidants in polypropylene stabilization in "Antioxidants and stabilizers-XXXVI. The activity of phenolic antioxidants with substituents containing O, S or N atoms in the stabilization of polypropylene" (Jiráčková & Pospíšil, 1973).
Pharmacological Effects :
- Ziakas et al. (2006) in "New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents" found that derivatives of this compound have significant anti-inflammatory and antioxidant properties with low toxicity (Ziakas et al., 2006).
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-18(2,3)15-11-14(13-20-7-9-22-10-8-20)17(21)16(12-15)19(4,5)6/h11-12,21H,7-10,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLNQRFMNAATOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




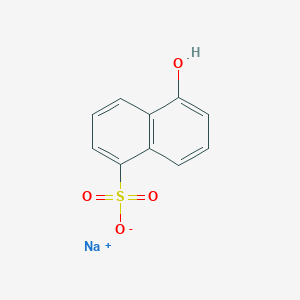
![4-[(1Z)-N-hydroxyethanimidoyl]benzene-1,3-diol](/img/structure/B7775509.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)
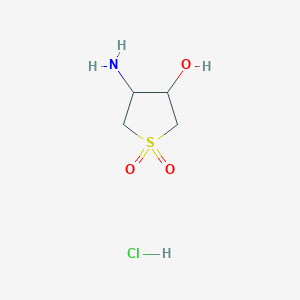


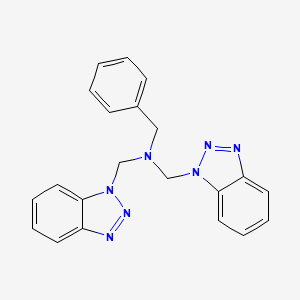
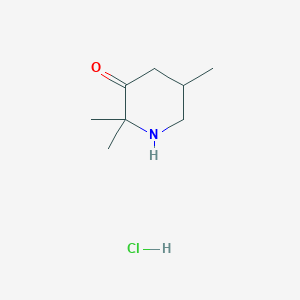
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)
